N,N-Dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate
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Overview
Description
N,N-Dimethyl-N’-2-pyridyl-N’-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound that features a combination of pyridyl and thienyl groups attached to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-2-pyridyl-N’-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of N,N-dimethyl-N’-2-pyridyl-N’-(2-thienylmethyl)ethylenediamine.
Intermediate Formation: The intermediate product is then reacted with 2-hydroxy-1,2,3-propanetricarboxylate under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-2-pyridyl-N’-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-Dimethyl-N’-2-pyridyl-N’-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-2-pyridyl-N’-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate involves its interaction with specific molecular targets. The compound can chelate metal ions, forming stable complexes that can participate in catalytic cycles . Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog used in similar applications but lacks the additional functional groups that enhance the activity of the target compound.
Methapyrilene: Another related compound with similar structural features but different biological activity.
Uniqueness
N,N-Dimethyl-N’-2-pyridyl-N’-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate is unique due to its combination of pyridyl and thienyl groups, which provide enhanced reactivity and specificity in both chemical and biological contexts. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
71720-35-9 |
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Molecular Formula |
C20H27N3O7S |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H19N3S.C6H8O7/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11H,9-10,12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
BOAAMJMCHJGVTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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